Cas no 2248340-19-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate structure
2248340-19-2 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate
CAS No:2248340-19-2
MF:C12H10N2O6
Molecular Weight:278.217603206635
CID:5605333
PubChem ID:165718671

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate 化学的及び物理的性質

名前と識別子

    • EN300-6513358
    • 2248340-19-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]acetate
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate
    • インチ: 1S/C12H10N2O6/c1-19-12(18)13-6-9(15)20-14-10(16)7-4-2-3-5-8(7)11(14)17/h2-5H,6H2,1H3,(H,13,18)
    • InChIKey: ADWZGUVWJOSOLT-UHFFFAOYSA-N
    • SMILES: O(C(CNC(=O)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 278.05388604g/mol
  • 同位素质量: 278.05388604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 425
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6513358-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]acetate
2248340-19-2 95.0%
1.0g
$0.0 2025-03-14
Enamine
EN300-6513358-1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methoxycarbonyl)amino]acetate
2248340-19-2
1g
$0.0 2023-08-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate (CAS No. 2248340-19-2)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate, identified by its CAS number 2248340-19-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative exhibits a unique structural framework that combines an isoindole core with functionalized amino and carboxylate groups, making it a versatile intermediate in the development of novel therapeutic agents. The compound's molecular architecture suggests potential applications in modulating biological pathways, particularly those involving enzyme inhibition and receptor binding.

The isoindole moiety is a crucial feature of this molecule, contributing to its stability and reactivity. Isoindoles are known for their presence in various natural products and pharmaceuticals, where they often serve as pharmacophores due to their ability to interact with biological targets in specific ways. The presence of a 1,3-dioxo group further enhances the compound's potential as a synthetic building block, allowing for further derivatization and functionalization. This structural motif is commonly found in molecules with bioactivity, suggesting that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate may exhibit similar properties.

In recent years, there has been growing interest in heterocyclic compounds for their role in drug discovery. The dihydroisoindole scaffold, in particular, has been explored for its potential in developing treatments for neurological disorders, cancer, and inflammatory diseases. Researchers have leveraged the structural flexibility of dihydroisoindoles to design molecules that can selectively target specific enzymes or receptors. The compound under discussion may be part of this broader effort to identify new chemical entities with therapeutic potential.

The methoxycarbonyl aminoacetate portion of the molecule introduces both polar and charged functionalities, which can influence solubility and interactions with biological targets. This group is particularly useful in medicinal chemistry for enhancing binding affinity and metabolic stability. The combination of these features makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate a promising candidate for further investigation.

Recent studies have highlighted the importance of isoindole derivatives in medicinal chemistry. For instance, researchers have reported on the synthesis and biological evaluation of various isoindole-based compounds that show inhibitory activity against enzymes such as kinases and proteases. These enzymes are often implicated in disease pathways, making them attractive targets for drug development. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate align well with those found in active pharmaceutical ingredients (APIs), suggesting that it could be a valuable precursor in the synthesis of novel drugs.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in pharmaceutical chemistry. Key steps likely include cyclization reactions to form the isoindole ring system, followed by functional group modifications to introduce the dioxo and methoxycarbonyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve the desired molecular structure efficiently.

In addition to its potential as a drug intermediate, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate may find applications in materials science and agrochemicals. The compound's heterocyclic core and functional groups make it suitable for designing molecules with specific physical or chemical properties. For example, derivatives of this compound could be explored as ligands in catalytic systems or as components in advanced materials.

The pharmacological profile of this compound is yet to be fully elucidated through preclinical studies. However, its structural similarity to known bioactive molecules suggests that it may exhibit desirable pharmacokinetic properties such as good oral bioavailability and low toxicity. Further research is needed to confirm these hypotheses and to explore potential therapeutic applications.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular modeling techniques can be used to simulate how 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(methoxycarbonyl)aminoacetate interacts with biological targets such as proteins or nucleic acids. These predictions can guide the design of more effective derivatives and help prioritize compounds for experimental validation.

The development of new drugs is a complex process that requires collaboration across multiple disciplines including chemistry, biology, pharmacology, and medicine. The synthesis and characterization of compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yly 2-(methoxycarbonyl)aminoacetate contribute valuable building blocks for this endeavor. By understanding their structure-property relationships, researchers can accelerate the discovery pipeline and bring new treatments to patients more quickly.

In conclusion,1,3-dioxo - (dihydro - isoindol - ( - yly )) - )) - methoxycarbonylaminoacetate (CAS No .2248340 -19 - ) is a structurally intriguing compound with potential applications across multiple fields . Its unique combination of functional groups makes it an attractive intermediate for pharmaceutical synthesis , while its heterocyclic core suggests bioactivity similar to known therapeutic agents . Further research is warranted to fully explore its capabilities , but preliminary findings indicate that this molecule could play an important role in future drug development efforts . p >

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